BenchChemオンラインストアへようこそ!

Fungizone intravenous

Antifungal blastomycosis comparative efficacy

Fungizone intravenous (amphotericin B deoxycholate, CAS 58501-21-6) is the micellar reference formulation for life-threatening systemic fungal infections. Unlike generic deoxycholate products, its defined micellar structure and deoxycholate ratio ensure reproducible tissue distribution and renal accumulation profiles, making it the essential comparator in preclinical antifungal development and the gold standard for antifungal susceptibility testing. Its well-characterized Cmax (3.89 ± 0.48 mg/L at 1 mg/kg) provides a validated pharmacokinetic baseline unavailable with lipid-based alternatives. In HIV-associated cryptococcal meningitis, it achieves CSF clearance equivalent to liposomal formulations at reduced per-milligram cost. For laboratories requiring formulation-specific consistency, Fungizone delivers unmatched batch-to-batch reliability.

Molecular Formula C72H114NNaO20
Molecular Weight 1336.7 g/mol
Cat. No. B13792117
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFungizone intravenous
Molecular FormulaC72H114NNaO20
Molecular Weight1336.7 g/mol
Structural Identifiers
SMILESCC1C=CC=CC=CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC(C(CCC(CC(CC(=O)OC(C(C1C)C)C)O)O)O)O)O)O)O)C(=O)O)OC3C(C(C(C(O3)C)O)N)O.CC(CCC(=O)[O-])C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C.[Na+]
InChIInChI=1S/C48H75NO16.C24H40O4.Na/c1-28-18-16-14-12-10-8-6-7-9-11-13-15-17-19-36(64-47-45(58)43(49)44(57)32(5)63-47)25-40-42(46(59)60)39(55)27-48(61,65-40)26-35(52)23-38(54)37(53)21-20-33(50)22-34(51)24-41(56)62-31(4)30(3)29(28)2;1-14(4-9-22(27)28)18-7-8-19-17-6-5-15-12-16(25)10-11-23(15,2)20(17)13-21(26)24(18,19)3;/h6-19,28-40,42-45,47,50-55,57-58,61H,20-27,49H2,1-5H3,(H,59,60);14-21,25-26H,4-13H2,1-3H3,(H,27,28);/q;;+1/p-1/b7-6+,10-8+,11-9+,14-12+,15-13+,18-16+,19-17+;;/t28-,29+,30+,31-,32+,33+,34+,35-,36-,37+,38+,39-,40-,42+,43-,44+,45-,47-,48+;14-,15-,16-,17+,18-,19+,20+,21+,23+,24-;/m01./s1
InChIKeyPUERJYOEVHMCES-MGUQVWONSA-M
Commercial & Availability
Standard Pack Sizes500 mg / 50 ml / 100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fungizone Intravenous: The Standard Micellar Amphotericin B Deoxycholate Formulation


Fungizone intravenous (conventional amphotericin B deoxycholate) is a polyene antifungal agent formulated as a micellar dispersion with sodium deoxycholate for parenteral administration [1]. It remains the reference standard for treating life-threatening systemic fungal infections, including aspergillosis, cryptococcosis, and candidiasis, and is commonly used as the active comparator in clinical trials of novel antifungal formulations [2]. The compound acts by binding to ergosterol in fungal cell membranes, forming pores that lead to ion leakage and fungal cell death [3].

Why Fungizone Intravenous Cannot Be Directly Substituted with Generic Amphotericin B or Lipid Formulations


Fungizone is not pharmacokinetically interchangeable with generic amphotericin B deoxycholate products, as subtle differences in micellar structure and deoxycholate ratio can alter toxicity profiles and tissue distribution [1]. Similarly, lipid-based amphotericin B formulations (e.g., AmBisome, Abelcet, Amphotec) exhibit fundamentally different plasma exposure, tissue distribution, and nephrotoxicity profiles compared to Fungizone, necessitating distinct dosing regimens and therapeutic monitoring strategies [2]. Even when generic amphotericin B deoxycholate demonstrates comparable efficacy in experimental models, formulation-specific variations in renal accumulation and infusion-related toxicity preclude simple one-to-one substitution in clinical or research settings [3].

Fungizone Intravenous Quantitative Differentiation Evidence Against Key Comparators


Superior Potency per Milligram: Fungizone vs. AmBisome in Murine Blastomycosis

In a pulmonary model of murine blastomycosis, Fungizone (amphotericin B deoxycholate) demonstrated approximately 3-fold higher antifungal activity per milligram compared to liposomal amphotericin B (AmBisome) [1]. At equivalent 1.0 mg/kg dosages, Fungizone was superior to AmBisome in reducing fungal burden and prolonging survival [1].

Antifungal blastomycosis comparative efficacy

Lower Maximum Tolerated Dose (MTD) in Mice: Fungizone vs. Experimental Emulsion Formulation

In noninfected OF1 mice, the LD50 of Fungizone (amphotericin B deoxycholate) was 3.46 mg/kg, which was substantially lower than the 7.24 mg/kg LD50 observed for an experimental amphotericin B emulsion-based delivery system (AmB-E) [1]. This lower LD50 reflects the dose-limiting toxicity profile of the conventional deoxycholate formulation.

Toxicity maximum tolerated dose preclinical safety

Equivalent Early Fungicidal Activity (EFA) to Liposomal Amphotericin B in Human Cryptococcal Meningitis

In a pooled analysis of 498 HIV-associated cryptococcal meningitis patients receiving adjunctive flucytosine, Fungizone (amphotericin B deoxycholate at 0.7-1.0 mg/kg/day) demonstrated mean CSF early fungicidal activity (EFA) of 0.402 log10 CFU/mL/day (95% CI: 0.360-0.445), which was not statistically different from liposomal amphotericin B at 3 mg/kg/day (mean EFA = 0.495 log10 CFU/mL/day; P = 0.13) .

Cryptococcal meningitis fungicidal activity clinical efficacy

Higher Plasma Cmax vs. Generic Amphotericin B: Comparable Exposure Profile

In a comparative pharmacokinetic study, single-dose intravenous Fungizone (amphotericin B deoxycholate) at 1 mg/kg achieved a Cmax of 3.89 ± 0.48 mg/L and an AUC0-∞ of 32.28 ± 7.31 mg·h/L [1]. This exposure profile serves as the reference standard for comparing alternative formulations and generic amphotericin B products [1].

Pharmacokinetics bioequivalence generic comparison

Lower Renal Drug Accumulation vs. Fungizone: Amphocil (ABCD) Shows Reduced Nephrotoxicity

In rats receiving repeated intravenous doses of 1 mg/kg amphotericin B, Fungizone resulted in significantly higher renal drug concentrations compared to amphotericin B colloidal dispersion (ABCD, Amphocil), which correlated with greater nephrotoxicity [1]. The reduced kidney accumulation of ABCD was associated with lower histopathological renal damage [1].

Nephrotoxicity tissue distribution renal safety

Equivalent In Vitro Potency to Pure Amphotericin B Against Aspergillus fumigatus

The MICs of Fungizone (amphotericin B deoxycholate) against clinical isolates of Aspergillus fumigatus were comparable to those of pure amphotericin B compound, with MIC50 and MIC90 values of 0.5 μg/mL for Fungizone versus a range of 0.5-2 μg/mL for pure amphotericin B [1].

Minimum inhibitory concentration antifungal susceptibility in vitro potency

Optimal Procurement and Research Applications for Fungizone Intravenous


Preclinical Efficacy Studies Requiring the Conventional Amphotericin B Reference Standard

Fungizone serves as the gold standard comparator in murine models of systemic fungal infections, including blastomycosis, cryptococcosis, and aspergillosis [1]. Its well-characterized pharmacokinetic and toxicity profile makes it the essential reference formulation for evaluating novel antifungal agents or delivery systems in preclinical research settings [1].

Clinical Treatment of Cryptococcal Meningitis in Resource-Limited Settings

In HIV-associated cryptococcal meningitis, Fungizone combined with flucytosine achieves CSF fungal clearance rates equivalent to liposomal amphotericin B at a lower per-milligram dose [1]. This clinical equivalence supports its procurement as a cost-effective induction therapy option in settings where the higher cost of liposomal formulations is prohibitive [1].

In Vitro Antifungal Susceptibility Testing and Quality Control

Fungizone maintains in vitro MIC values comparable to pure amphotericin B against Aspergillus fumigatus and Candida species [1], establishing it as a reliable reference compound for antifungal susceptibility testing. Its consistent potency supports its use as a quality control standard in clinical microbiology laboratories [1].

Pharmacokinetic and Tissue Distribution Studies of Amphotericin B Formulations

The distinct plasma exposure profile (Cmax: 3.89 ± 0.48 mg/L at 1 mg/kg) and renal accumulation pattern of Fungizone provide a well-defined reference baseline for comparing the biodistribution and safety of novel amphotericin B formulations, including generic deoxycholate products and lipid-based alternatives [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fungizone intravenous

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.